molecular formula C14H17N3O4S2 B6518970 4-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 904823-91-2

4-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No. B6518970
CAS RN: 904823-91-2
M. Wt: 355.4 g/mol
InChI Key: DQVWWLOSILEKBX-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

DMTPMS has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including drugs, antibiotics, and other biologically active molecules. It has also been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds. Additionally, DMTPMS has been used in a variety of lab experiments, such as enzyme assays, DNA sequencing, and protein analysis.

Mechanism of Action

The mechanism of action of DMTPMS is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds and drugs, as well as in the biochemical and physiological effects of various compounds. Additionally, DMTPMS has been shown to inhibit the activity of certain enzymes, which could explain its potential use in enzyme assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTPMS are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which could explain its potential use in enzyme assays. Additionally, it has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

DMTPMS has several advantages and limitations for use in lab experiments. One advantage is that it is a cost-effective molecule, making it an attractive option for researchers on a budget. Additionally, it is a versatile molecule, making it useful for a variety of research applications. However, it is not a very stable molecule, making it difficult to store for long periods of time. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several possible future directions for the use of DMTPMS in scientific research. One potential direction is the use of DMTPMS as a catalyst for the synthesis of new compounds, such as drugs and antibiotics. Additionally, DMTPMS could be used to study the biochemical and physiological effects of various compounds, as well as to study the effects of various drugs on the body. Finally, DMTPMS could be used in a variety of lab experiments, such as enzyme assays, DNA sequencing, and protein analysis.

Synthesis Methods

DMTPMS is synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethyl-1-thiophene-2-carbonyl chloride with morpholine in the presence of a strong base, such as potassium carbonate. This reaction results in the formation of a 1H-pyrazol-4-yl sulfonyl chloride. The second step involves the reaction of this intermediate with morpholine in the presence of a strong base, such as potassium carbonate, to form the final product, DMTPMS.

properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-10-13(23(19,20)16-5-7-21-8-6-16)11(2)17(15-10)14(18)12-4-3-9-22-12/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVWWLOSILEKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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